molecular formula C10H6FN3 B1603104 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1015862-36-8

1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1603104
M. Wt: 187.17 g/mol
InChI Key: MEDIBGHAXJMOCQ-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as 4-Fluoroamphetamine and (S)-(-)-1-(4-Fluorophenyl)ethylamine , are often used in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

The synthesis of fluorinated compounds often involves multi-step reactions. For example, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be determined by various spectroscopic techniques, including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be complex and varied. For example, 1-(4-Fluorophenyl)ethanone was used as the raw material in the asymmetric synthesis of (S)-1-(4-fluorophenyl)-ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, (4-Fluorophenyl)acetone is known to be insoluble in water .

Scientific Research Applications

Synthesis of Derivatives

  • The compound is used as a precursor in the synthesis of a series of pyrazole-4-carbonitrile derivatives. These derivatives are produced through reactions with benzaldehyde, binucleophiles, and active methylene derivatives, leading to the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives attached to a pyrazole scaffold (Ali et al., 2016).

Pharmaceutical Research

  • 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives have been explored for their antimicrobial activity. Novel Schiff bases synthesized using this compound have shown significant in vitro antimicrobial effects, indicating potential pharmaceutical applications (Puthran et al., 2019).

Advanced Material Synthesis

  • The compound is used in the synthesis of pyrazolo[3,4-b]pyridines. These compounds have been evaluated for their antibacterial and antifungal activities, as well as antitumor effects against certain cell lines, indicating potential use in material science, particularly in the development of new antimicrobial and anticancer materials (El-Borai et al., 2012).

Chemical Structural Analysis

  • The structure and properties of related pyrazole compounds, including those derived from 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been extensively studied. These investigations involve advanced techniques like X-ray crystallography, NMR, and computational methods, contributing to a deeper understanding of the molecular structure and properties of such compounds (Al‐Azmi & Shalaby, 2018).

Corrosion Inhibition

  • Pyrazole derivatives, including those based on 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been evaluated as corrosion inhibitors. Their effectiveness in protecting metals, particularly in acidic environments, has been demonstrated through various studies, including electrochemical and density functional theory (DFT) analyses (Yadav et al., 2016).

Safety And Hazards

Fluorinated compounds can pose various safety hazards. For example, 4-Fluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, respiratory irritation, serious eye irritation, and can be fatal if inhaled .

Future Directions

The future directions of research in the field of fluorinated compounds are vast. One area of research is the development of new protecting groups that are more efficient and selective than existing ones. Another direction is the exploration of the anti-cancer activity of fluorinated pyrazoles against various cancer cell lines .

properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDIBGHAXJMOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625637
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1015862-36-8
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SC Plem, D Müller, MC Murguia - 2015 - ri.conicet.gov.ar
A series of six pyrazoles was synthesized by Michael-type addition reaction. The molecules 5- amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) were synthesized from (ethoxymethylene)…
Number of citations: 9 ri.conicet.gov.ar
LP de Oliveira, DPB da Silva… - Chemical Biology & …, 2017 - Wiley Online Library
The molecular modification and synthesis of compounds is vital to discovering drugs with desirable pharmacological and toxicity profiles. In response to pyrazole compounds' antipyretic…
Number of citations: 20 onlinelibrary.wiley.com
SC Plem, LM Machuca, C Gutierrez, MV Coll Araoz… - 2020 - ri.conicet.gov.ar
Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles was performed by direct condensation of 29 (ethoxymethylene)malononitrile and aryl hydrazines. The resulting N,N-containing …
Number of citations: 2 ri.conicet.gov.ar
LP de Oliveira, IF Florentino, DPB Silva… - Canadian Journal of …, 2023 - cdnsciencepub.com
Molecular modification of compounds remains important strategy towards the discovery of new drugs. In this sense, this study presents a new pyrazole derivative 5-(1-(2-fluorophenyl)-…
Number of citations: 1 cdnsciencepub.com
EL Moyano, JP Colomer, GI Yranzo - 2008 - Wiley Online Library
7‐Substituted 3,7‐dihydro‐4H‐pyrazolo[3,4‐d][1,2,3]triazin‐4‐ones 2a–d were conveniently prepared by direct diazotization of 5‐aminopyrazole‐4‐carbonitriles 1a–d in HCl media. …
FF Silveira, LM Feitosa, JCM Mafra… - Medicinal Chemistry …, 2018 - Springer
Nine 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with different substituents in the 4-position of the phenyl group and benzenesulfonamide moiety were synthesized and …
Number of citations: 13 link.springer.com
LM Feitosa, ER da Silva, LVB Hoelz, DL Souza… - Bioorganic & Medicinal …, 2019 - Elsevier
Arginase performs the first enzymatic step in polyamine biosynthesis in Leishmania and represents a promising target for drug development. Polyamines in Leishmania are involved in …
Number of citations: 14 www.sciencedirect.com
H Liu, ZW Chu, DG **a, HQ Cao, XH Lv - Bioorganic chemistry, 2020 - Elsevier
The design and synthesis of novel multi-substituted benzo-indole pyrazole Schiff base derivatives of potent DNA gyrase inhibitory activity were the main aims of this study. All the novel …
Number of citations: 30 www.sciencedirect.com
L Röder, AJ Nicholls, IR Baxendale - Molecules, 2019 - mdpi.com
Continuous flow processing was applied for the rapid replacement of an aromatic amino group with a hydride. The approach was applied to a range of aromatic heterocycles, confirming …
Number of citations: 18 www.mdpi.com
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com

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